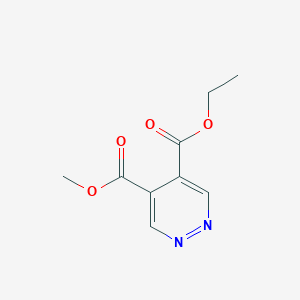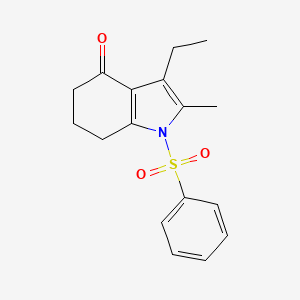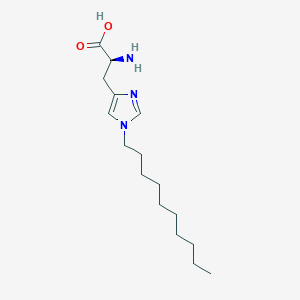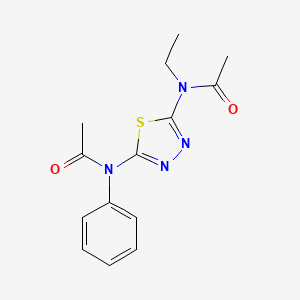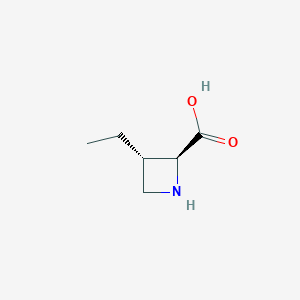![molecular formula C10H5F3N2O2S2 B12922827 2-{[5-(Trifluoromethyl)-1,3,4-thiadiazol-2-yl]sulfanyl}benzoic acid CAS No. 62616-94-8](/img/structure/B12922827.png)
2-{[5-(Trifluoromethyl)-1,3,4-thiadiazol-2-yl]sulfanyl}benzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-{[5-(Trifluoromethyl)-1,3,4-thiadiazol-2-yl]sulfanyl}benzoic acid is a compound that features a trifluoromethyl group attached to a thiadiazole ring, which is further connected to a benzoic acid moiety
Métodos De Preparación
The synthesis of 2-{[5-(Trifluoromethyl)-1,3,4-thiadiazol-2-yl]sulfanyl}benzoic acid typically involves the formation of the thiadiazole ring followed by the introduction of the trifluoromethyl group and subsequent attachment to the benzoic acid moiety. One common synthetic route involves the reaction of 2-aminothiophenol with trifluoroacetic anhydride to form the intermediate, which is then cyclized to produce the thiadiazole ring. The final step involves the coupling of the thiadiazole intermediate with benzoic acid under appropriate reaction conditions .
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity.
Análisis De Reacciones Químicas
2-{[5-(Trifluoromethyl)-1,3,4-thiadiazol-2-yl]sulfanyl}benzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of thiols or sulfides.
Substitution: The trifluoromethyl group and the thiadiazole ring can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used. Common reagents include halogens, alkylating agents, and nucleophiles such as amines or thiols.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule .
Aplicaciones Científicas De Investigación
2-{[5-(Trifluoromethyl)-1,3,4-thiadiazol-2-yl]sulfanyl}benzoic acid has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: It has been studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Mecanismo De Acción
The mechanism of action of 2-{[5-(Trifluoromethyl)-1,3,4-thiadiazol-2-yl]sulfanyl}benzoic acid involves its interaction with specific molecular targets and pathways. For instance, its anticancer activity is attributed to the activation of caspases, which are enzymes that play a crucial role in the process of programmed cell death (apoptosis). The compound’s ability to induce apoptosis in cancer cells makes it a potential candidate for cancer therapy .
Comparación Con Compuestos Similares
Similar compounds to 2-{[5-(Trifluoromethyl)-1,3,4-thiadiazol-2-yl]sulfanyl}benzoic acid include:
2-Fluoro-5-(trifluoromethyl)benzoic acid: This compound shares the trifluoromethyl group and benzoic acid moiety but lacks the thiadiazole ring.
1,3,4-Thiadiazole derivatives: These compounds have a similar thiadiazole ring structure and exhibit a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.
The uniqueness of this compound lies in its combination of the trifluoromethyl group, thiadiazole ring, and benzoic acid moiety, which together contribute to its distinct chemical and biological properties.
Propiedades
Número CAS |
62616-94-8 |
|---|---|
Fórmula molecular |
C10H5F3N2O2S2 |
Peso molecular |
306.3 g/mol |
Nombre IUPAC |
2-[[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]sulfanyl]benzoic acid |
InChI |
InChI=1S/C10H5F3N2O2S2/c11-10(12,13)8-14-15-9(19-8)18-6-4-2-1-3-5(6)7(16)17/h1-4H,(H,16,17) |
Clave InChI |
VBILXFMEALSHBB-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C(=C1)C(=O)O)SC2=NN=C(S2)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





